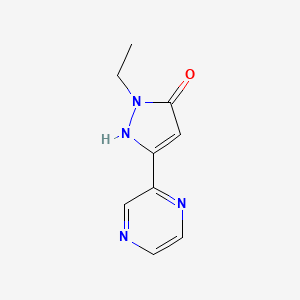
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
概要
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazine rings, along with the ethyl and hydroxyl groups. Techniques such as NMR spectroscopy could be used to analyze the structure and confirm the presence of these functional groups .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the hydroxyl group could make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .科学的研究の応用
Pharmaceutical Drug Development
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol: has potential as a building block in pharmaceutical drug development due to its structural complexity and the presence of multiple reactive sites. It can serve as a precursor for synthesizing various derivatives with potential pharmacological activities, such as antiviral, anti-inflammatory, and anticancer properties . The pyrazole ring, in particular, is a common motif in many drug molecules and can interact with a variety of biological targets.
Anti-Tubercular Agents
Compounds containing the pyrazine moiety, similar to 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol , have been explored for their anti-tubercular activity. They can be used to design and synthesize novel benzamide derivatives to combat Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . This application is crucial given the rise of multi-drug resistant strains of TB.
Anti-Fibrotic Therapies
The pyrazin-2-yl group within the compound’s structure is of interest in the synthesis of molecules with anti-fibrotic activity. These molecules can inhibit the expression of collagen and other fibrotic markers in cell culture, suggesting a potential role in treating diseases characterized by excessive fibrosis .
Biological Activity Modulation
The compound can be used to modify the biological activity of existing molecules. By incorporating the 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol scaffold into other biologically active compounds, researchers can create derivatives with enhanced or altered activity profiles, potentially leading to the development of new therapeutic agents .
Material Science
Beyond its biological applications, this compound could also be investigated for its properties in material science. Its rigid structure and potential for forming stable crystals make it a candidate for creating new materials with specific optical or electronic properties .
作用機序
Target of Action
“1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazole derivatives have been found to exhibit a wide range of biological activities and can interact with various targets . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol” would depend on its specific target. Generally, pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of “1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol”. Pyrazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol” would depend on its exact structure and functional groups. Generally, pyrazole derivatives are well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of “1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol” would depend on its specific target and mode of action. Generally, pyrazole derivatives can induce a variety of effects, such as anti-inflammatory, anticancer, and neuroprotective effects .
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
特性
IUPAC Name |
2-ethyl-5-pyrazin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-13-9(14)5-7(12-13)8-6-10-3-4-11-8/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPFQHYKVGDDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



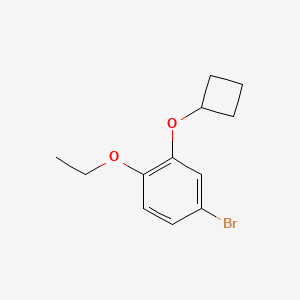

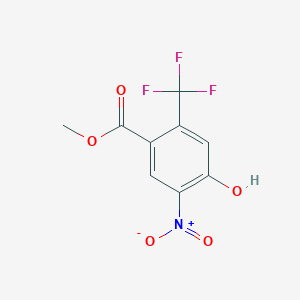
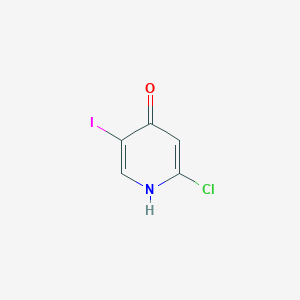
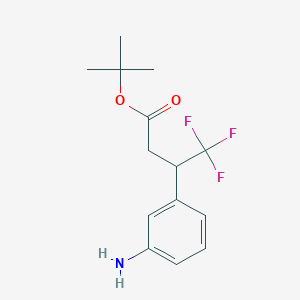
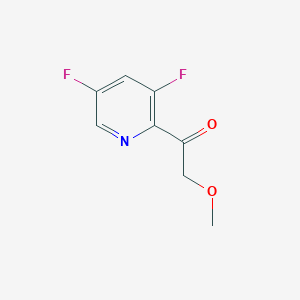

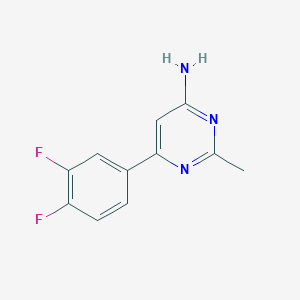
![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)


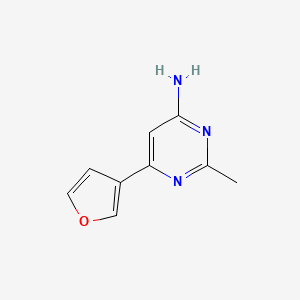
![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)
